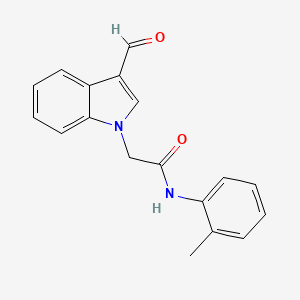

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

Description

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic indole-acetamide derivative characterized by a formyl group at position 3 of the indole ring and an o-tolyl (2-methylphenyl) substituent on the acetamide moiety. The formyl group at the indole’s 3-position enhances reactivity, enabling further functionalization, while the o-tolyl group introduces steric and electronic effects that may influence binding interactions in biological systems .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(3-formylindol-1-yl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C18H16N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h2-10,12H,11H2,1H3,(H,19,22) |

InChI Key |

IHFPRICXRXAIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formylation: The formyl group can be introduced at the 3-position of the indole ring using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3.

Acetamide Formation: The final step involves the reaction of the formylated indole with o-toluidine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products Formed

Oxidation: 2-(3-Carboxy-1H-indol-1-yl)-N-(o-tolyl)acetamide.

Reduction: 2-(3-Hydroxymethyl-1H-indol-1-yl)-N-(o-tolyl)acetamide.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Overview

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic organic compound characterized by an indole core, a formyl group, and an o-tolyl substituent. With a molecular formula of and a molecular weight of approximately 292.33 g/mol, this compound is part of the indole derivatives class, which are known for their significant biological activities and applications in medicinal chemistry. This article explores the diverse applications of this compound, particularly in medicinal chemistry, and provides insights into its potential therapeutic roles.

Medicinal Chemistry Applications

Indole derivatives, including this compound, have been recognized for their potential therapeutic applications due to their diverse biological activities. The following sections detail specific applications in medicinal chemistry:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related indole derivatives have demonstrated significant antitumor activity against various cancer cell lines, including colorectal and lung cancers. The mechanism of action often involves the induction of apoptosis through pathways that activate caspase enzymes, which are crucial for programmed cell death.

Case Study: Antitumor Activity

A study involving indole derivatives highlighted their effectiveness against solid tumors, particularly colon cancer. The findings suggested that these compounds could serve as novel agents in chemotherapy regimens, especially for patients resistant to traditional treatments like 5-fluorouracil .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Interaction studies have shown that this compound can bind to various biological targets, including enzymes involved in critical metabolic pathways. Understanding these interactions is essential for elucidating its therapeutic potential and optimizing its chemical structure for enhanced efficacy.

Interaction Studies

Preliminary docking simulations followed by in vitro assays have been employed to evaluate the binding affinity of this compound to specific receptors and enzymes. These studies are crucial for determining the compound's mechanism of action and identifying potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The formyl group and acetamide linkage may play roles in binding to specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Indole and Acetamide Moieties

Table 1: Structural and Functional Comparisons

Key Observations:

- Formyl vs. Hydroxyimino Groups: The formyl group in the target compound increases electrophilicity, making it a precursor for Schiff base formation or nucleophilic additions. In contrast, hydroxyimino derivatives () exhibit antioxidant properties due to radical scavenging .

- o-Tolyl vs.

Physicochemical Properties

- Solubility and Bioavailability : The o-tolyl group in the target compound may reduce aqueous solubility compared to polar substituents like tetrahydrofuran (–18) or methoxy groups ().

- Molecular Weight : The target compound (306.4 g/mol) falls within the range typical for drug-like molecules, similar to analogues in and .

Biological Activity

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. The compound's unique molecular structure, characterized by an indole core and a formyl group, suggests potential therapeutic applications in various fields, including antimicrobial, anticancer, and anti-inflammatory studies. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 202.21 g/mol

- CAS Number : 312973-43-6

Biological Activities

The biological activities of this compound are yet to be fully explored; however, preliminary studies indicate several potential areas of interest:

Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. Some studies suggest that modifications in the indole structure can enhance cytotoxicity against cancer cell lines. The presence of the formyl group in this compound may contribute to its reactivity and ability to interact with biological targets involved in cancer progression .

Anti-inflammatory Effects

Research into related indole compounds has shown promising anti-inflammatory effects, particularly through modulation of inflammatory pathways such as NF-kB and PPARγ activation. These pathways are crucial in mediating inflammatory responses and could be relevant for the therapeutic application of this compound .

The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The formyl group enhances binding interactions, while the o-tolyl substituent may influence the compound's lipophilicity and membrane permeability, facilitating its biological activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity among indole derivatives and their biological implications:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-(3-formyl-1H-indol-1-yl)acetamide | CHNO | Base structure for further modifications |

| N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamide | CHNO | Different substituent profile; altered activity |

| 2-(3-formyl-indol-1-yl)-N-p-toluidine | CHNO | p-Toluidine substitution; distinct orientation |

This table illustrates how variations in substituents can lead to different biological profiles, emphasizing the potential for this compound to possess unique activities not present in simpler analogs.

Case Studies and Research Findings

While comprehensive pharmacological studies on this compound are still required, existing literature provides a foundation for future research:

- Synthesis and Characterization : Initial studies have focused on synthesizing N-substituted derivatives from indole carbaldehyde. Characterization methods such as IR and NMR confirm the successful formation of these compounds .

- Molecular Docking Studies : Preliminary docking simulations suggest favorable interactions with key biological targets, warranting further in vitro validation.

- Potential Applications : The compound's versatility indicates applications not only in medicinal chemistry but also in developing novel materials and chemical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.